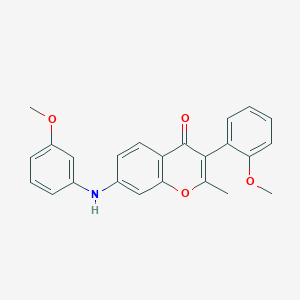

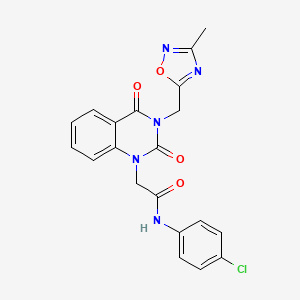

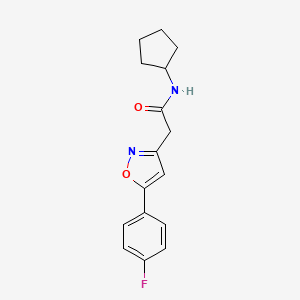

3-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide” is a chemical compound with potential implications in various fields of research. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

Imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms . The specific molecular structure of “this compound” is not detailed in the available resources.Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . It shows a broad range of chemical and biological properties . Specific chemical reactions involving “this compound” are not detailed in the available resources.Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “this compound” are not detailed in the available resources.Scientific Research Applications

Synthesis and Biological Properties

Research on similar fluorinated compounds and imidazole derivatives has shown a broad range of synthesis methods and biological activities. For instance, the synthesis of trifluoromethylated 2-benzoyl-and 2-aminoimidazoles from ring rearrangement of 1,2,4-oxadiazole derivatives demonstrated innovative synthetic routes to introduce fluorine atoms into complex molecules, potentially enhancing their biological efficacy or modifying their physicochemical properties (Piccionello et al., 2008). Similarly, the study on the synthesis and cardiac electrophysiological activity of N-substituted-4-(1H-imidazol-1-yl)benzamides revealed that these compounds could act as selective class III agents, indicating their potential for developing new therapeutic agents for cardiac arrhythmias (Morgan et al., 1990).

Antimicrobial and Antitumor Activities

Fluorinated benzamides and imidazole derivatives have been investigated for their antimicrobial and antitumor activities. The study on microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine as promising antimicrobial analogs showcased the antimicrobial potential of these compounds, suggesting their usefulness in combating bacterial infections (Desai et al., 2013). Additionally, the exploration of antitumor benzothiazoles, including the synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles, provided evidence of their potent cytotoxicity in vitro, highlighting their potential in cancer research and therapy (Hutchinson et al., 2001).

Fluorescence and Imaging Applications

The design and synthesis of fluorine-18-labeled 5-HT1A antagonists for potential use in imaging studies emphasize the role of fluorinated compounds in developing diagnostic tools, particularly in neuroimaging and the study of neurological disorders (Lang et al., 1999). This research demonstrates the utility of fluorinated imidazole derivatives in creating radiolabeled compounds for positron emission tomography (PET) imaging.

Mechanism of Action

Target of Action

The compound 3-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is an imidazole derivative . Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities It’s known that imidazole derivatives target a variety of enzymes and receptors, depending on their specific chemical structure .

Mode of Action

Imidazole derivatives generally interact with their targets by forming hydrogen bonds and aromatic interactions, due to the presence of nitrogen atoms and the aromatic ring in the imidazole moiety . These interactions can lead to the inhibition or activation of the target, resulting in the observed biological activity .

Biochemical Pathways

These could include pathways related to inflammation, tumor growth, bacterial and viral infections, and more .

Pharmacokinetics

Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Based on the known activities of imidazole derivatives, the effects could include the inhibition of bacterial growth, reduction of inflammation, inhibition of tumor growth, and more .

Properties

IUPAC Name |

3-fluoro-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3OS/c19-15-8-4-7-14(11-15)17(23)20-9-10-24-18-21-12-16(22-18)13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,20,23)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBFCTWKWVHBDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC(=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-chlorophenyl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide](/img/structure/B2372754.png)

![1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-4,5-dimethyl-1H-imidazole-2-thiol](/img/structure/B2372762.png)

![N-[3-[2-acetyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2372763.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2372767.png)

![2-{4-[2-(4-bromoanilino)-2-oxoethyl]-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl}-N-(4-methylphenyl)acetamide](/img/structure/B2372771.png)

![3,4-dimethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2372772.png)